molecular formula C21H22N2O4 B11227790 4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B11227790
M. Wt: 366.4 g/mol
InChI Key: LONPXDVXMZRLCA-UHFFFAOYSA-N
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Description

4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5,7-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of furan, piperazine, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5,7-DIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps:

  • Formation of the Furan-2-Carbonyl Piperazine Intermediate

      Starting Materials: Furan-2-carboxylic acid and piperazine.

      Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

      Product: Furan-2-carbonyl piperazine.

  • Coupling with Chromenone Derivative

      Starting Materials: Furan-2-carbonyl piperazine and 5,7-dimethyl-2H-chromen-2-one.

      Reaction Conditions: The coupling reaction is facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

      Product: 4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5,7-DIMETHYL-2H-CHROMEN-2-ONE.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Products: Oxidized derivatives of the chromenone and furan moieties.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduced forms of the chromenone and furan moieties.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substituted derivatives at the piperazine or chromenone positions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH).

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5,7-DIMETHYL-2H-CHROMEN-2-ONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5,7-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets in biological systems. The furan and chromenone moieties allow it to bind to enzymes and receptors, potentially inhibiting their activity. The piperazine ring enhances its solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(BENZOYL)PIPERAZIN-1-YL]METHYL}-5,7-DIMETHYL-2H-CHROMEN-2-ONE
  • 4-{[4-(THIOPHEN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5,7-DIMETHYL-2H-CHROMEN-2-ONE

Uniqueness

4-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-5,7-DIMETHYL-2H-CHROMEN-2-ONE is unique due to the presence of the furan moiety, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

4-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one

InChI

InChI=1S/C21H22N2O4/c1-14-10-15(2)20-16(12-19(24)27-18(20)11-14)13-22-5-7-23(8-6-22)21(25)17-4-3-9-26-17/h3-4,9-12H,5-8,13H2,1-2H3

InChI Key

LONPXDVXMZRLCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C(=O)C4=CC=CO4)C

Origin of Product

United States

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